6-chloro-3-imidazo[1,2-a]pyridin-2-yl-2H-chromen-2-one belongs to a class of heterocyclic compounds that combine an imidazo[1,2-a]pyridine moiety with a coumarin (2H-chromen-2-one) scaffold. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. [, , , ] This particular compound has been investigated as a potential anti-cancer agent, specifically for its role in cancer-induced osteoporosis. []
The synthesis of 6-chloro-3-imidazo[1,2-a]pyridin-2-yl-2H-chromen-2-one can be achieved through the silver(I) catalyzed Groebke–Blackburn–Bienayme multicomponent reaction. [] This reaction typically involves the condensation of an aldehyde, an isocyanide, and a 2-aminopyridine derivative in the presence of a silver(I) catalyst.
While the specific synthetic details for 6-chloro-3-imidazo[1,2-a]pyridin-2-yl-2H-chromen-2-one are not explicitly provided in the given abstracts, the use of a silver(I) catalyzed Groebke–Blackburn–Bienayme multicomponent reaction suggests a similar approach. []
Research suggests that 6-chloro-3-imidazo[1,2-a]pyridin-2-yl-2H-chromen-2-one exhibits anti-cancer activity by inducing apoptosis in MDA-MB-231 cancer cells via mitochondrial depolarization. [] This suggests an ability to disrupt mitochondrial function within the cancer cells, ultimately leading to programmed cell death.
Furthermore, the compound displays osteoprotective properties, potentially by modulating the expression of osteogenic genes BMP2, RUNX2, COL1, and OCN. []
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: